Mibds

Beschreibung

Mibds (Metabolized Intestinal Biosafety Analysis Digests) are complex mixtures of metabolites generated during in vitro gastrointestinal digestion and subsequent cellular metabolism of infant biscuits (IBs) formulated with bovine milk proteins. These digests are produced through a simulated digestive process involving intestinal co-culture models (e.g., Caco-2/HT-29 cells), which metabolize the initial intestinal digests (IBDs) and transfer the resulting metabolites across a Transwell membrane into a basolateral chamber. This process mimics nutrient absorption from the intestinal lumen into the bloodstream .

This compound are characterized by their protein-derived components, such as whey protein (WP), casein (CN), and amino acids (e.g., leucine), which influence osteoblast viability, proliferation, and differentiation. For example, Mibd4 (a formulation rich in WP and CN but gluten-free) enhances alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, while Mibd0 (containing gluten) reduces cell viability but maintains proliferation . These effects highlight the role of specific protein compositions in modulating cellular responses.

Eigenschaften

CAS-Nummer |

75804-34-1 |

|---|---|

Molekularformel |

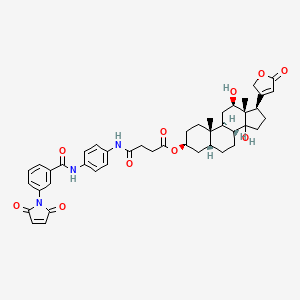

C44H49N3O10 |

Molekulargewicht |

779.9 g/mol |

IUPAC-Name |

[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 4-[4-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]anilino]-4-oxobutanoate |

InChI |

InChI=1S/C44H49N3O10/c1-42-18-16-31(22-27(42)6-11-33-34(42)23-35(48)43(2)32(17-19-44(33,43)55)26-21-40(53)56-24-26)57-39(52)15-12-36(49)45-28-7-9-29(10-8-28)46-41(54)25-4-3-5-30(20-25)47-37(50)13-14-38(47)51/h3-5,7-10,13-14,20-21,27,31-35,48,55H,6,11-12,15-19,22-24H2,1-2H3,(H,45,49)(H,46,54)/t27-,31+,32-,33-,34+,35-,42+,43+,44?/m1/s1 |

InChI-Schlüssel |

BBAVWFMMMXEWSK-SSBQFZNXSA-N |

SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC(=O)CCC(=O)NC6=CC=C(C=C6)NC(=O)C7=CC(=CC=C7)N8C(=O)C=CC8=O |

Isomerische SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OC(=O)CCC(=O)NC6=CC=C(C=C6)NC(=O)C7=CC(=CC=C7)N8C(=O)C=CC8=O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC(=O)CCC(=O)NC6=CC=C(C=C6)NC(=O)C7=CC(=CC=C7)N8C(=O)C=CC8=O |

Synonyme |

3-maleimidobenzoyl (digoxigenin-3-O-succinamido)aniline m-maleimidobenzoyl digoxigenin-3-O-succinate MIBDS |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Mibd0 vs. Mibd4: Role of Protein Composition

Mibd0 and Mibd4 differ in their protein sources and gluten content, leading to distinct biological outcomes:

Key Finding : Gluten in Mibd0 may compromise metabolic activity, while the synergistic presence of WP and CN in Mibd4 optimizes ALP activity, suggesting that protein ratios critically influence osteoblast differentiation .

Comparison with Individual Protein Components

- Whey Protein (WP) Alone : Enhances osteoblast proliferation but has minimal impact on ALP activity.

- Casein (CN) Alone : Supports baseline differentiation but lacks the potency of combined WP/CN.

- WP + CN in Mibd4 : Induces maximal ALP activity (3.2 mU/mg protein vs. 1.5 mU/mg in controls), demonstrating that co-metabolized WP and CN in Mibds are essential for osteoblast maturation .

Hypothetical Comparison with Plant Protein Digests

- Anti-Nutrients : Phytic acid in plant proteins may inhibit mineral absorption, indirectly affecting bone health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.